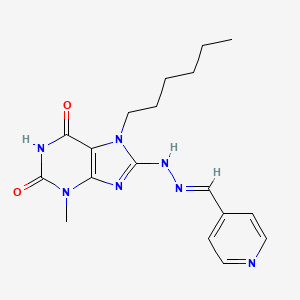

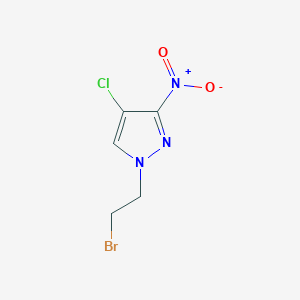

![molecular formula C19H17N3OS2 B2449855 2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851411-85-3](/img/structure/B2449855.png)

2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential antiviral properties . It has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is a key enzyme involved in the replication of the virus . The compound has shown promising results in inhibiting RNA synthesis by SARS-CoV-2 RdRp .

Synthesis Analysis

The synthesis of this compound involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .

Chemical Reactions Analysis

The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . This suggests that it may interact with the enzyme to prevent it from performing its function, thereby inhibiting the replication of the virus.

Applications De Recherche Scientifique

Strictosidine Synthase Inhibitor

The compound has been found to interact with strictosidine synthase, a key enzyme in the biosynthesis of monoterpenoid indole alkaloids . This interaction could potentially be exploited for the development of new drugs or treatments.

Base-promoted Fused β-carboline Formation

The compound has been used in the formation of fused β-carboline . β-carbolines are a group of indole alkaloids that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Anti-inflammatory Effects

The compound has shown promising effects in reducing inflammation and pannus formation in arthritic rats . This suggests potential applications in the treatment of inflammatory diseases such as arthritis .

Microtubule Assembly Inhibition

The compound has been found to effectively inhibit microtubule assembly formation in DU-145 . This suggests potential applications in the treatment of diseases related to cell division and growth, such as cancer .

Mécanisme D'action

Target of Action

A structurally similar compound was found to interact withStrictosidine Synthase , a key enzyme involved in the biosynthesis of monoterpenoid indole alkaloids

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of similar compounds with their targets often involves binding to the active site, leading to changes in the target’s conformation and activity . This can result in the modulation of downstream signaling pathways.

Biochemical Pathways

Given the potential interaction with strictosidine synthase, it may influence themonoterpenoid indole alkaloid biosynthesis pathway . This pathway is involved in the production of a variety of bioactive compounds, including several with therapeutic properties.

Pharmacokinetics

The compound’s predicted boiling point is383.0±37.0 °C , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Result of Action

A structurally similar compound was found to reduce inflammation and pro-inflammatory gene expression in arthritic rats

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS2/c1-12-7-8-14-16(9-12)25-19(20-14)21-18(23)11-24-17-10-22(2)15-6-4-3-5-13(15)17/h3-10H,11H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVWPXCPKCBASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2449776.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)

![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide](/img/structure/B2449787.png)

![Tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2449794.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)